Isoform Selectivity: MIPS-9922 Demonstrates >30-Fold Higher Potency for PI3Kβ vs PI3Kδ
MIPS-9922 displays a marked selectivity for the PI3Kβ isoform, with a measured IC50 of 63 nM against PI3Kβ compared to 2200 nM against PI3Kδ, representing a >30-fold difference in inhibitory potency . This contrasts with the pan-PI3K inhibitor ZSTK474, which exhibits potent inhibition across multiple class I PI3K isoforms (PI3Kα, β, δ, γ) with IC50 values in the low nanomolar range (e.g., ~4-16 nM) [1].
| Evidence Dimension | PI3K isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PI3Kβ IC50 = 63 nM; PI3Kδ IC50 = 2200 nM |
| Comparator Or Baseline | ZSTK474 (pan-PI3K inhibitor): PI3Kα IC50 ~16 nM, PI3Kβ IC50 ~44 nM, PI3Kδ IC50 ~4.6 nM, PI3Kγ IC50 ~49 nM (values from published studies) |
| Quantified Difference | >30-fold selectivity for PI3Kβ over PI3Kδ for MIPS-9922; ZSTK474 lacks this selectivity profile |
| Conditions | Cell-free enzymatic assay using recombinant PI3K isoforms (HTRF or ADP-Glo format) |
Why This Matters
Researchers requiring isoform-specific PI3Kβ inhibition without confounding effects on PI3Kδ-dependent pathways should prioritize MIPS-9922 over pan-inhibitors.
- [1] Kong D, Yamori T. ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Sci. 2007;98(10):1638-1642. DOI: 10.1111/j.1349-7006.2007.00580.x. View Source
